7-propan-2-yloxy-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
7-propan-2-yloxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure with a propan-2-yloxy substituent at the 7-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-propan-2-yloxy-1H-pyrrolo[2,3-c]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: The core structure can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-5-iodopyridine, which undergoes a base-mediated cyclization to form the pyrrolo[2,3-c]pyridine core.
Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced through a substitution reaction, where the hydroxyl group of propan-2-ol reacts with the pyrrolo[2,3-c]pyridine core under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
7-propan-2-yloxy-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolo[2,3-c]pyridine derivatives.
Scientific Research Applications
7-propan-2-yloxy-1H-pyrrolo[2,3-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of protein kinases and other enzymes involved in disease pathways.
Biological Research: The compound is studied for its potential to modulate biological pathways, including those involved in cancer and inflammation.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: The compound is explored for its potential as a lead compound in drug discovery programs targeting various diseases.
Mechanism of Action
The mechanism of action of 7-propan-2-yloxy-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Similar core structure but different substitution pattern.
1H-pyrrolo[3,2-c]pyridine: Different arrangement of nitrogen atoms in the ring system.
7-azaindole: Contains a similar bicyclic structure with different functional groups.
Uniqueness
7-propan-2-yloxy-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its propan-2-yloxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound in medicinal chemistry research .
Properties
IUPAC Name |
7-propan-2-yloxy-1H-pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7(2)13-10-9-8(3-5-11-9)4-6-12-10/h3-7,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGJHHFGJCCEMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC2=C1NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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